molecular formula C20H23ClN2O4 B1668843 (-)-Chlorpheniramine maleate CAS No. 23095-76-3

(-)-Chlorpheniramine maleate

Número de catálogo: B1668843
Número CAS: 23095-76-3
Peso molecular: 390.9 g/mol
Clave InChI: DBAKFASWICGISY-HFNHQGOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Chlorpheniramine maleate is an antihistamine compound commonly used to relieve symptoms of allergy, hay fever, and the common cold. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms. This compound is the maleate salt form of chlorpheniramine, which enhances its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-chlorpheniramine maleate typically involves the reaction of chlorpheniramine base with maleic acid. The process can be summarized as follows:

    Chlorpheniramine Base Preparation: Chlorpheniramine is synthesized through a multi-step process starting from benzyl cyanide and 2-chloropyridine. The key steps include alkylation, reduction, and cyclization reactions.

    Formation of Maleate Salt: The chlorpheniramine base is then reacted with maleic acid in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis of chlorpheniramine base and its subsequent reaction with maleic acid.

    Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

    Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Chlorpheniramine maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Nitrated or halogenated derivatives.

Aplicaciones Científicas De Investigación

Allergic Conditions

Chlorpheniramine maleate is widely used to alleviate symptoms associated with allergies, hay fever, and the common cold. Its antihistaminic properties help relieve symptoms such as:

  • Sneezing
  • Itchy or watery eyes
  • Runny nose
  • Itching of the nose or throat

The mechanism of action involves blocking the histamine receptors, thereby reducing the physiological responses to allergens .

Asthma Management

Research indicates that chlorpheniramine may have a role in managing asthma due to its ability to inhibit histamine-induced bronchoconstriction. Although not a primary treatment, it may be beneficial in combination therapy for asthmatic patients experiencing allergic triggers .

Chronic Urticaria and Anaphylaxis

Chlorpheniramine has been employed in treating chronic urticaria. However, it is essential to note that there are documented cases of anaphylaxis associated with its use. For instance, two cases reported severe allergic reactions following intravenous administration of chlorpheniramine maleate, highlighting the need for cautious administration .

Viral Infections

Recent studies have explored the potential antiviral properties of chlorpheniramine against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The intranasal route of administration has been particularly investigated for its efficacy in reducing viral load and symptom severity in COVID-19 patients .

Pharmacokinetics and Administration Routes

Chlorpheniramine maleate can be administered through various routes:

  • Oral : Most common route.
  • Intravenous : Used in acute settings.
  • Intranasal : Emerging route for respiratory viral infections.

The pharmacokinetics of chlorpheniramine reveal a relatively rapid absorption with peak plasma concentrations typically occurring within 1 to 2 hours post-administration .

Table 1: Summary of Case Studies Involving Chlorpheniramine Maleate

Case StudyPatient DemographicsReaction TypeTreatment AdministeredOutcome
Case 1Female, 35 yearsAnaphylaxisIntravenous ChlorpheniramineFully recovered after emergency care
Case 2Female, 50 yearsUrticariaIntravenous ChlorpheniramineFully recovered after emergency care
Study on COVID-19Various patientsViral symptomsIntranasal ChlorpheniramineReduced symptom severity reported

Safety Profile and Adverse Reactions

While chlorpheniramine maleate is generally considered safe for use, it is not without risks. Adverse reactions can include:

  • Drowsiness
  • Dizziness
  • Dry mouth
  • Potential anaphylactic reactions

Healthcare providers must monitor patients closely for any signs of hypersensitivity or adverse effects, particularly when administered via injection .

Mecanismo De Acción

(-)-Chlorpheniramine maleate exerts its effects by competitively inhibiting the binding of histamine to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This inhibition prevents the typical symptoms of allergic reactions, such as itching, swelling, and vasodilation. The molecular targets include histamine H1 receptors, and the pathways involved are related to the modulation of allergic inflammatory responses.

Comparación Con Compuestos Similares

    Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.

    Brompheniramine: Structurally similar to chlorpheniramine but with a bromine atom instead of chlorine.

    Triprolidine: Another first-generation antihistamine with a different chemical structure but similar pharmacological effects.

Comparison:

    Diphenhydramine: While both are first-generation antihistamines, diphenhydramine has a more pronounced sedative effect compared to (-)-chlorpheniramine maleate.

    Brompheniramine: Brompheniramine and this compound have similar efficacy, but brompheniramine may have a slightly different side effect profile.

    Triprolidine: Triprolidine has a faster onset of action but may cause more central nervous system side effects compared to this compound.

Actividad Biológica

(-)-Chlorpheniramine maleate (CPM) is a first-generation antihistamine primarily used to treat allergic reactions. Its biological activity extends beyond antihistaminic effects, encompassing antimalarial and antiviral properties, as well as potential applications in managing discomfort associated with medical procedures. This article provides a comprehensive overview of the biological activities of CPM, supported by data tables, case studies, and detailed research findings.

Chlorpheniramine maleate functions primarily as an H1 receptor antagonist , exhibiting a high affinity for histamine receptors. The compound demonstrates an IC50 value of 12 nM against the H1 receptor, indicating its potency in inhibiting histamine-mediated responses . Additionally, it has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 and MDA-MB 231, with significant reductions in ornithine decarboxylase mRNA translation observed at concentrations around 250 μM .

Antiviral Properties

Recent studies have identified CPM as a potential antiviral agent against SARS-CoV-2. Research indicates that CPM interferes with multiple stages of the viral replication cycle, including:

  • Viral adsorption
  • Replication inhibition
  • Direct inactivation of the virus

Molecular docking studies reveal hydrophobic interactions between CPM and key viral proteins such as the main protease receptor and RNA polymerase, suggesting its role as a multitarget antiviral agent . Further investigations are needed to assess its clinical efficacy and safety in vivo.

Antimalarial Activity

CPM has also demonstrated antimalarial properties against Plasmodium falciparum strains. The compound exhibited an IC50 of 61.2 µM against chloroquine-sensitive (CQS) strains and 3.9 µM against multidrug-resistant (MDR) strains . These findings highlight CPM's potential application in malaria treatment, although further research is required to elucidate its mechanism in this context.

Case Studies on Adverse Reactions

Despite its therapeutic benefits, chlorpheniramine maleate can induce adverse reactions. Two notable case studies document instances of anaphylaxis following administration:

  • Case Study 1 : A 54-year-old female experienced urticaria and abdominal pain after receiving intravenous CPM. Diagnosis was confirmed through elevated serum tryptase levels. The patient fully recovered after appropriate treatment and was advised to avoid future use of chlorpheniramine .
  • Case Study 2 : A 50-year-old female developed exacerbated urticaria and abdominal pain following CPM administration during treatment for chronic spontaneous urticaria. Emergency care led to full recovery, emphasizing the need for caution in patients with known sensitivities .

Efficacy in Clinical Applications

CPM has been evaluated for its efficacy in managing catheter-related bladder discomfort (CRBD) during surgical procedures. A randomized controlled trial demonstrated that intravenous administration of CPM significantly reduced CRBD symptoms compared to placebo, likely due to its anticholinergic properties .

Summary Table of Biological Activities

Biological ActivityMechanism/IC50 ValueReferences
H1 Receptor AntagonismIC50: 12 nM ,
Antiviral ActivityInhibits viral replication ,
Antimalarial ActivityCQS IC50: 61.2 µM; MDR IC50: 3.9 µM ,
Anticholinergic EffectsReduces CRBD symptoms

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for determining the purity of (-)-Chlorpheniramine maleate in bulk formulations?

  • Methodology : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:methanol:phosphate buffer (15:15:70, pH 2.5). Prepare a standard solution (0.8 mg/mL in 0.1% phosphoric acid) and inject 10 µL. System suitability requires resolution ≥2.0 between chlorpheniramine and maleic acid peaks, with extraneous peaks ≤2.0% . Quantify via peak area integration at 280 nm, ensuring linearity (r² >0.999) over 0.1–100 µg/mL .

Q. How can UV-Vis spectrophotometry and FTIR be used to confirm the identity of this compound?

  • UV-Vis : Extract the compound using ether and 0.25 M sulfuric acid, then measure absorbance at 265 nm (ε = 1.2 × 10⁴ L/mol·cm) .
  • FTIR : Identify characteristic peaks at 2940 cm⁻¹ (C-H aromatic), 1703 cm⁻¹ (C=O maleate), and 769 cm⁻¹ (C-Cl bending). Inclusion complexes with α-cyclodextrin show O-H band broadening (shift from 3400 to 3394 cm⁻¹), indicating hydrogen bonding .

Q. What titration method is suitable for quantifying this compound in raw materials?

  • Dissolve 500 mg in glacial acetic acid, titrate with 0.1 N perchloric acid using crystal violet as an indicator (endpoint: blue to green). Calculate purity (98.0–100.5%) based on titrant volume and molar equivalence .

Advanced Research Questions

Q. How can inter-laboratory variability in this compound assay results be statistically analyzed?

  • Perform ANOVA or Kruskal-Wallis tests on data from multiple labs (e.g., 70 observations across 7 labs). Convert lab IDs to categorical variables to avoid numeric bias. Address outliers using Tukey’s method and report 95% confidence intervals for mean content (e.g., 4.02–4.13 mg/g) .

Q. What methodology identifies and quantifies this compound metabolites in biological samples?

  • Extract plasma/urine using liquid-liquid extraction (hexane:ethyl acetate, 3:1). Analyze via HPLC with fluorescence detection (λ_ex = 254 nm, λ_em = 320 nm). Use brompheniramine as an internal standard. Detect demethylchlorpheniramine (retention time: 6.2 min) and didemethylchlorpheniramine (8.5 min) with LOD = 0.5 ng/mL .

Q. How do inclusion complexes with α-cyclodextrin affect this compound’s physicochemical properties?

  • Prepare complexes via kneading (1:1 molar ratio). Confirm formation via FTIR (O-H band shift to 3394 cm⁻¹) and XRD (loss of crystalline peaks). Assess solubility enhancement (e.g., 2.5-fold increase in water) and dissolution rate using USP Apparatus II (50 rpm, 37°C) .

Q. How to design a stability-indicating HPLC method for this compound in multi-component formulations?

  • Use a C8 column with gradient elution (acetonitrile:phosphate buffer, pH 3.0). Stress-test under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (70°C) conditions. Validate specificity (resolution ≥1.5 from degradation peaks), accuracy (98–102%), and precision (RSD <2%) .

Q. What preclinical models assess the teratogenic potential of this compound?

  • Administer 20–40 mg/kg/day orally to pregnant Wistar rats (GD 6–15). Sacrifice on GD 20; evaluate fetal resorption, malformations (e.g., limb defects), and mortality. Use Chi-square tests to compare incidence rates vs. controls (p <0.05). Histological analysis via Carnoy’s fixation and hematoxylin-eosin staining .

Q. How can electrochemical detection be optimized for trace analysis of this compound?

  • Use a glassy carbon electrode modified with sodium dodecyl sulfate (SDS). Optimize pH to 10.4 (borate buffer) and apply square-wave voltammetry (frequency = 15 Hz, amplitude = 25 mV). Achieve linearity (1–100 µmol/L) with LOD = 28 nmol/L. Validate in pharmaceuticals (recovery = 99.2%) and serum .

Q. What strategies resolve data contradictions in pharmacokinetic studies of this compound?

  • Cross-validate LC-MS/MS (MRM transitions m/z 275→230) and microbiological assays (E. coli inhibition). Assess plasma protein binding (equilibrium dialysis) and metabolite interference. Use Bland-Altman plots to compare methods, reporting bias ±1.96 SD .

Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKFASWICGISY-HFNHQGOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904611
Record name (-)-Chlorpheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23095-76-3, 113-92-8
Record name (-)-Chlorpheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23095-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Chlorpheniramine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpheniramine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Chlorpheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORPHENIRAMINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(-)-Chlorpheniramine maleate
(-)-Chlorpheniramine maleate
(-)-Chlorpheniramine maleate
(-)-Chlorpheniramine maleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.